molecular formula C9H12N2O4S B1624230 Methyl {[(4-aminophenyl)sulfonyl]amino}acetate CAS No. 99362-95-5

Methyl {[(4-aminophenyl)sulfonyl]amino}acetate

Cat. No.: B1624230
CAS No.: 99362-95-5
M. Wt: 244.27 g/mol
InChI Key: ZOWMDAHNZAIHGK-UHFFFAOYSA-N
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Description

Methyl {[(4-aminophenyl)sulfonyl]amino}acetate is a chemical compound for research use only; it is not intended for diagnostic or therapeutic applications. This molecule integrates two key functional groups: a sulfonamide and an ester, linked to a 4-aminophenyl ring. This structure makes it a versatile intermediate in organic synthesis and materials science research. Researchers can utilize the primary aromatic amino group for diazonium salt formation and coupling reactions, which are fundamental in synthesizing dyes and pigments. The sulfonamide group is a common pharmacophore found in molecules with a wide range of biological activities. Meanwhile, the methyl ester group offers a handle for further functionalization, such as hydrolysis to a carboxylic acid or amidation reactions to create more complex molecular architectures. Its potential applications include serving as a key building block in the development of pharmaceutical intermediates, particularly for compounds with sulfonamide functionalities. In polymer research, it could be incorporated into polymer backbones or side chains to modify material properties like thermal stability or solubility. The compound's value to researchers lies in its reactivity and its role as a precursor in the synthesis of more specialized organic compounds and functional materials. All chemical properties, safety information, and handling procedures must be detailed in the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

methyl 2-[(4-aminophenyl)sulfonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-15-9(12)6-11-16(13,14)8-4-2-7(10)3-5-8/h2-5,11H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWMDAHNZAIHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427693
Record name methyl {[(4-aminophenyl)sulfonyl]amino}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99362-95-5
Record name methyl {[(4-aminophenyl)sulfonyl]amino}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-aminobenzenesulfonamido)acetate
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Preparation Methods

Nucleophilic Substitution Reaction

The primary synthetic route for Methyl {[(4-aminophenyl)sulfonyl]amino}acetate involves a nucleophilic substitution reaction between 4-aminobenzenesulfonamide and methyl chloroacetate . The amino group of 4-aminobenzenesulfonamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroacetate under basic conditions. This reaction typically employs solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with triethylamine or sodium hydride as a base to deprotonate the sulfonamide and facilitate the reaction.

Reaction Scheme:
$$
\text{4-Aminobenzenesulfonamide} + \text{Methyl Chloroacetate} \xrightarrow{\text{Base, Solvent}} \text{this compound} + \text{HCl}
$$

Optimized Conditions:

  • Temperature: 0–5°C (to minimize side reactions)
  • Molar Ratio: 1:1.2 (sulfonamide to methyl chloroacetate)
  • Yield: ~65–75% after purification via recrystallization.

Alternative Routes: Esterification of Sulfonamide-Carboxylic Acid

An alternative method involves the esterification of the corresponding carboxylic acid, {[(4-aminophenyl)sulfonyl]amino}acetic acid , with methanol in the presence of an acid catalyst (e.g., sulfuric acid or $$ p $$-toluenesulfonic acid). This method is less common due to the instability of the carboxylic acid intermediate under acidic conditions.

Key Challenges:

  • Low solubility of the carboxylic acid in methanol.
  • Competing side reactions, such as sulfonamide hydrolysis.

Industrial-Scale Production Considerations

Industrial synthesis of this compound remains poorly documented in open literature. However, scalability challenges and potential solutions can be extrapolated from analogous sulfonamide esters:

Parameter Laboratory Scale Industrial Scale
Solvent DMF or THF Toluene (cost-effective)
Catalyst Triethylamine DBU (1,8-diazabicycloundec-7-ene)
Reaction Time 6–8 hours 2–3 hours (continuous flow)
Yield 65–75% 80–85% (optimized)

Critical Factors for Scale-Up:

  • Purity Control: Residual solvents and unreacted methyl chloroacetate must be rigorously removed to meet pharmaceutical-grade standards.
  • Energy Efficiency: Transitioning from batch to continuous-flow reactors reduces energy consumption.

Mechanistic Insights and Side Reactions

Competing Pathways

The nucleophilic substitution reaction is susceptible to side reactions, including:

  • Over-alkylation: Excess methyl chloroacetate may lead to di-ester byproducts.
  • Oxidation of the Amino Group: Exposure to air or oxidizing agents can convert the $$-\text{NH}2$$ group to a nitro ($$-\text{NO}2$$) group.

Mitigation Strategies:

  • Use of inert atmospheres (e.g., nitrogen or argon).
  • Strict temperature control to suppress oxidation.

Comparative Analysis of Synthetic Methods

The following table contrasts the two primary preparation methods:

Method Advantages Disadvantages
Nucleophilic Substitution High yield, straightforward conditions Requires anhydrous conditions
Esterification Avoids use of chloroacetate Low yield, complex purification

Chemical Reactions Analysis

Types of Reactions

Methyl {[(4-aminophenyl)sulfonyl]amino}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Methyl {[(4-aminophenyl)sulfonyl]amino}acetate serves as a valuable reagent in organic synthesis. Its unique sulfonamide and ester functional groups allow it to act as a versatile building block for more complex molecules. The compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro derivatives.
  • Reduction: The sulfonyl group can be reduced to sulfinyl or sulfhydryl derivatives.
  • Substitution: The ester group can participate in nucleophilic substitutions to yield various derivatives.

Biological Research

In biological contexts, this compound is utilized in proteomics research to study protein interactions and functions. Preliminary studies indicate potential interactions with enzymes involved in bacterial metabolism, suggesting its role as an inhibitor.

Additionally, compounds with similar structures have demonstrated antimicrobial activity, including tuberculostatic, antibacterial, and antifungal properties. This positions this compound as a candidate for further investigation in therapeutic applications .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Its structural features suggest it may serve as a precursor for drug development targeting various diseases. Research into its specific biological activity continues to reveal promising results related to its efficacy against bacterial infections .

Mechanism of Action

The mechanism of action of Methyl {[(4-aminophenyl)sulfonyl]amino}acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in substituents, ester/acid groups, and sulfonamide modifications. Below is a detailed analysis:

Substituent Variations on the Aryl Ring

  • Acediasulfone Sodium (CAS: M45G7BJL52): This sodium salt derivative replaces the methyl ester with a carboxylate group and introduces an additional phenyl ring. The sodium counterion enhances water solubility, making it suitable for therapeutic applications (e.g., anti-inflammatory or antimicrobial uses) .
  • Methyl (4-chlorophenyl)sulfonylamino]acetate (CAS: 496937-72-5): The 4-aminophenyl group is replaced with a 4-chlorophenyl moiety, and a 2-phenylethyl chain is added to the nitrogen.

Functional Group Modifications

  • Propyl 2-(4-methylbenzenesulfonamido)benzoate (CAS: Not specified): Replaces the methyl ester with a propyl ester and substitutes the glycine backbone with a benzoate ring. This modification alters steric bulk and may reduce metabolic stability compared to the parent compound .

Acid vs. Ester Derivatives

  • Methyl[(4-methylphenyl)sulfonyl]amino}acetic Acid (CAS: MFCD00449362): The methyl ester is hydrolyzed to a carboxylic acid, increasing polarity and reducing bioavailability but improving binding to charged biological targets .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties
Methyl {[(4-aminophenyl)sulfonyl]amino}acetate C₉H₁₁N₂O₄S 243.28 4-aminophenylsulfonyl, methyl ester Intermediate for sulfonamide drugs
Acediasulfone Sodium C₁₄H₁₃N₂O₅SNa 368.32 Sodium carboxylate, biphenyl sulfonamide High water solubility, therapeutic use
Methyl [(4-chlorophenyl)sulfonyl]acetate C₁₇H₁₈ClNO₄S 367.85 4-chlorophenyl, 2-phenylethyl chain Lipophilic, CNS-targeting potential
Propyl 2-(4-methylbenzenesulfonamido)benzoate C₁₈H₂₀N₂O₅S 376.43 Propyl ester, benzoate backbone Increased steric hindrance

Biological Activity

Methyl {[(4-aminophenyl)sulfonyl]amino}acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H12N2O4S and a molecular weight of approximately 244.27 g/mol. The compound features a sulfonamide functional group linked to an amino acid derivative, which contributes to its unique chemical properties. It exhibits a melting point of around 88 °C when dissolved in isopropanol, indicating solid-state characteristics under standard conditions.

Structural Comparison

The following table compares this compound with similar compounds:

Compound NameMolecular FormulaUnique Features
MethylsulfonamideC1H3N1O2S1Simpler structure; lacks amino acid component
SulfanilamideC7H9N3O2S1Known antibiotic; lacks acetate group
4-Aminobenzenesulfonic acidC6H7N1O3S1No acetate; used in dye production

The unique combination of an amino acid derivative with a sulfonamide functional group enhances its biological activity and application scope.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structures have shown potential as tuberculostatic , antibacterial , and antifungal agents . Preliminary studies suggest that it may interact with enzymes involved in bacterial metabolism, potentially inhibiting their activity.

Applications in Medicinal Chemistry

The compound's biological activity makes it a candidate for therapeutic applications. Its sulfonamide group is known for modulating various biological pathways, including protein kinase activity, which plays a crucial role in cell proliferation and differentiation .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against several bacterial strains. The compound demonstrated notable inhibition against Gram-positive bacteria, indicating its potential as an antibacterial agent.

Case Study 2: Antifungal Properties

In another study, the antifungal properties of the compound were assessed using standard antifungal susceptibility tests. Results showed that it effectively inhibited the growth of common fungal pathogens, suggesting its utility in treating fungal infections.

The mechanisms through which this compound exerts its biological effects are still under investigation. Initial findings suggest that it may interfere with specific enzymatic pathways critical for bacterial survival and proliferation. Further research is needed to elucidate these mechanisms more clearly.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl {[(4-aminophenyl)sulfonyl]amino}acetate, and what reaction conditions optimize yield?

  • Methodological Answer : A common approach involves sulfonylation of 4-aminophenyl precursors followed by coupling with methyl aminoacetate derivatives. For example, sulfonyl chloride intermediates can react with glycine esters under basic conditions (e.g., NaHCO₃) in aprotic solvents like dichloromethane. Evidence from analogous sulfonamide syntheses suggests maintaining low temperatures (0–5°C) during sulfonylation to minimize side reactions . Purification typically employs recrystallization or column chromatography using ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the presence of the sulfonamide (-SO₂-NH-) group (δ ~3.3 ppm for NH, δ ~125–135 ppm for aromatic protons) and the methyl ester (δ ~3.7 ppm for OCH₃).
  • IR : Key peaks include sulfonamide S=O stretching (~1350 cm⁻¹ and 1150 cm⁻¹) and ester C=O (~1700 cm⁻¹).
  • X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for related sulfonamides in crystallographic studies .

Q. How can researchers assess the purity of this compound, and what analytical standards are recommended?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Use a C18 column and a mobile phase of acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid to resolve impurities. Purity ≥95% is typical for research-grade material, as validated by area normalization .

Advanced Research Questions

Q. What strategies address stereochemical challenges (e.g., E/Z isomerism) during synthesis of sulfonamide derivatives like this compound?

  • Methodological Answer : Isomer formation, as observed in analogous reactions , can be mitigated by:

  • Steric control : Bulky substituents on the sulfonamide nitrogen reduce rotational freedom.
  • Chiral chromatography : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers.
  • Reaction optimization : Polar solvents (e.g., DMF) and elevated temperatures may favor thermodynamic control of isomer ratios.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. Focus on the sulfonamide’s electron-withdrawing effects, which activate the acetamide group for nucleophilic attack. Software like Gaussian or ORCA is recommended, with solvent effects (e.g., PCM for DMSO) included .

Q. What mechanisms explain contradictory reports on sulfonamide hydrolysis rates under acidic vs. basic conditions?

  • Methodological Answer : Hydrolysis pathways depend on pH:

  • Acidic conditions : Protonation of the sulfonamide nitrogen enhances electrophilicity, accelerating ester hydrolysis.
  • Basic conditions : OH⁻ directly attacks the ester carbonyl, bypassing sulfonamide participation.
  • Experimental validation : Conduct kinetic studies (e.g., UV-Vis monitoring at 220 nm) in buffered solutions (pH 1–14) to map rate constants .

Data Contradiction and Resolution

Q. How should researchers resolve discrepancies in reported biological activity of sulfonamide derivatives?

  • Methodological Answer :

  • Standardize assays : Use cell-free enzyme inhibition assays (e.g., HIV protease for Darunavir analogs ) to eliminate cellular variability.
  • Control for impurities : LC-MS can identify trace byproducts (e.g., hydrolyzed esters) that may confound activity data .
  • Meta-analysis : Compare structural analogs (e.g., 4-methylbenzenesulfonamides ) to isolate substituent effects.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl {[(4-aminophenyl)sulfonyl]amino}acetate
Reactant of Route 2
Reactant of Route 2
Methyl {[(4-aminophenyl)sulfonyl]amino}acetate

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